molecular formula C21H21ClN2O3 B14959172 N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide

N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide

Cat. No.: B14959172
M. Wt: 384.9 g/mol
InChI Key: FUSQHFYCCCZQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Chlorination: The addition of a chlorine atom to the benzoyl group.

    Piperidine Formation: The formation of the piperidine ring structure.

    Carboxamide Formation:

Industrial Production Methods

Industrial production methods would likely involve large-scale chemical reactors, optimized reaction conditions, and purification processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying its effects on biological systems.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the biological activity of the compound, which could include inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
  • N-(4-acetylphenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide
  • N-(4-acetylphenyl)-1-(4-nitrobenzoyl)piperidine-4-carboxamide

Uniqueness

N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide may have unique properties due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and overall chemical behavior compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H21ClN2O3/c1-14(25)15-4-8-19(9-5-15)23-20(26)16-10-12-24(13-11-16)21(27)17-2-6-18(22)7-3-17/h2-9,16H,10-13H2,1H3,(H,23,26)

InChI Key

FUSQHFYCCCZQNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.